REACTION_CXSMILES
|
[F:1][C:2]1[C:7]2[CH:8]=[C:9]([C:11]([NH2:13])=O)[S:10][C:6]=2[C:5]([O:14][CH3:15])=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O>>[F:1][C:2]1[C:7]2[CH:8]=[C:9]([C:11]#[N:13])[S:10][C:6]=2[C:5]([O:14][CH3:15])=[CH:4][CH:3]=1
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Name
|
4-fluoro-7-methoxy-1-benzothiophene-2-carboxamide
|
Quantity
|
0.756 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C2=C1C=C(S2)C(=O)N)OC
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Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C2=C1C=C(S2)C#N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |